![molecular formula C14H17N3 B12687109 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-63-6](/img/structure/B12687109.png)
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine
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Overview
Description
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of an aminophenyl group attached to a benzene ring, which is further substituted with two amino groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. For instance, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
Chromatographic Applications
One of the primary applications of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is in high-performance liquid chromatography (HPLC) . This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase for this application consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .
Catalytic Activity
Recent studies have highlighted the potential of this compound as a catalyst in various chemical reactions. Organocatalysts based on similar diamine structures have shown promising results in asymmetric synthesis, demonstrating significant selectivity and efficiency. These catalysts can facilitate reactions such as Michael additions and aldol reactions, contributing to the development of more sustainable synthetic methodologies .
Dyeing and Pigmentation
The compound is also utilized in the field of dyeing , particularly for keratin fibers such as hair. Its derivatives serve as oxidation dyes that provide vibrant colors with high color fastness and excellent stability against washing and rubbing. The structural properties of this compound allow it to function effectively as a coupler substance in oxidative dye formulations .
Biomedical Applications
There is emerging interest in the potential biomedical applications of this compound due to its structural similarities to other biologically active compounds. Research into its effects on cellular processes and its role as a therapeutic agent is ongoing. The compound's ability to form stable complexes with various biomolecules may open avenues for drug delivery systems or therapeutic interventions .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share a similar aminophenyl group but differ in their overall structure and properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxyphenyl group instead of an aminophenyl group, leading to different chemical and biological properties.
Uniqueness
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry .
Biological Activity
5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine, also known by its CAS number 85586-63-6, is an aromatic amine with a molecular formula of C14H17N3. This compound has garnered attention due to its potential biological activities, which may have implications in pharmaceutical applications and other fields.
Chemical Structure and Properties
The structural composition of this compound includes:
- Two amino groups : These functional groups are known for their ability to participate in various biochemical reactions.
- A methyl group : This group can influence the compound's lipophilicity and overall biological activity.
The compound exhibits a density of 1.184 g/cm³ and has a boiling point of approximately 466.8ºC at 760 mmHg.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Preliminary studies suggest that this compound may act as an inhibitor or modulator of various cellular pathways, potentially leading to therapeutic effects in certain conditions.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction processes.
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Its structural features suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound:
- Inhibition Studies : A study demonstrated that similar aromatic amines could inhibit the epidermal growth factor receptor (EGFR), which is crucial in non-small-cell lung cancer (NSCLC) treatment. The inhibition was sustained over time, indicating potential therapeutic applications for compounds with similar structures .
- Antimicrobial Testing : A comparative study on related compounds highlighted their effectiveness against gram-positive and gram-negative bacteria, suggesting that derivatives of this compound might exhibit similar activity .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine | 85586-62-5 | Different amino group positioning | Moderate antimicrobial activity |
4-Methylbenzene-1,3-diamine | 3020828 | Lacks the phenylmethyl group | Limited biological activity |
5-Amino-N,N-dimethylbenzenamine | Not specified | Dimethyl substitution instead of phenylmethyl | Potential anticancer properties |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of the specific arrangement of functional groups in determining the efficacy of these compounds.
Properties
CAS No. |
85586-63-6 |
---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-13(16)7-11(8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
SJRPHAACXLIGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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